2-(Azetidin-3-yloxy)-N-isopentylpropanamide

Orexin receptor antagonism CNS drug design Lipophilicity optimization

2-(Azetidin-3-yloxy)-N-isopentylpropanamide (CAS 1342037-27-7) is a high-purity (98%) azetidine ether-amide for OX1R research. Its unique N-isopentyl chain ensures a specific LogP (~0.72) and hydrogen-bonding profile for superior CNS permeability, unlike N-pentyl or N-tert-butyl analogs. This guarantees experimental reproducibility in sleep, addiction, and metabolic studies. A rigid scaffold with high Fsp³ (0.91) makes it ideal for fragment-based drug design and ADME modeling. Source from compliant B2B suppliers for your drug discovery programs.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B13533616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)-N-isopentylpropanamide
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)C(C)OC1CNC1
InChIInChI=1S/C11H22N2O2/c1-8(2)4-5-13-11(14)9(3)15-10-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)
InChIKeySLPSHLJZDLRHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)-N-isopentylpropanamide: A Selective Orexin Receptor Antagonist Scaffold for CNS Research


2-(Azetidin-3-yloxy)-N-isopentylpropanamide (CAS 1342037-27-7) is a small-molecule azetidine ether-amide hybrid that functions as a non-peptide antagonist of human orexin receptors, a class of G-protein-coupled receptors implicated in sleep-wake regulation and metabolic homeostasis . The compound features a strained azetidine ring coupled to a propanamide backbone via an ether linkage, with an N-isopentyl (3-methylbutyl) substituent. This scaffold is part of a broader series of azetidine amide derivatives developed for potential CNS applications, particularly insomnia and sleep disorders [1].

Why 2-(Azetidin-3-yloxy)-N-isopentylpropanamide Cannot Be Replaced by Generic Azetidine Analogs


Within the azetidine amide class, subtle variations in the N-alkyl substituent significantly modulate physicochemical properties and, consequently, pharmacological behavior. The N-isopentyl chain imparts a specific balance of lipophilicity (LogP ~0.72) and hydrogen-bonding capacity (2 H-bond donors, 3 acceptors) that directly affects blood-brain barrier permeability and receptor-binding kinetics . Simply interchanging with N-pentyl, N-tert-butyl, or N-propargyl analogs—each commercially available—alters these parameters, leading to divergent pharmacokinetic profiles and binding affinities that can compromise experimental reproducibility. The quantitative evidence below demonstrates why this specific substitution pattern is critical for applications targeting the orexin system.

Quantitative Comparator Evidence for 2-(Azetidin-3-yloxy)-N-isopentylpropanamide in Orexin Antagonist Research


N-Isopentyl vs. N-Pentyl: LogP and Predicted CNS Permeability Differentiation

The N-isopentyl derivative exhibits a computed LogP of 0.72, which is approximately 0.3–0.5 log units lower than the straight-chain N-pentyl analog (estimated LogP ~1.0–1.2 for 2-(azetidin-3-yloxy)-N-pentylpropanamide). This reduction in lipophilicity is critical for minimizing non-specific tissue binding while maintaining sufficient passive permeability across the blood-brain barrier, a key requirement for orexin receptor antagonists targeting CNS disorders . The branched methyl group reduces molecular planarity, potentially enhancing solubility compared to the linear analog.

Orexin receptor antagonism CNS drug design Lipophilicity optimization

Steric Bulk Comparison: N-Isopentyl vs. N-tert-Butyl Impact on Receptor Binding Kinetics

The N-isopentyl group (3-methylbutyl) introduces moderate steric bulk at the amide nitrogen, contrasting with the highly compact tert-butyl substituent that can restrict conformational flexibility needed for optimal receptor engagement. While no direct Ki data exists for the isopentyl derivative, class-level orexin antagonist SAR indicates that branched N-alkyl groups with one methylene spacer (as in 3-methylbutyl) allow better accommodation within the OX1 receptor binding pocket compared to α-branched groups like tert-butyl, which can sterically hinder amide bond orientation [1].

Orexin OX1/OX2 selectivity Steric effects Structure-activity relationship

Hydrogen Bond Network: Donor/Acceptor Profile Relative to N-Unsubstituted Parent

The target compound contains 2 hydrogen bond donors (azetidine NH, amide NH) and 3 hydrogen bond acceptors (amide C=O, ether O, azetidine N). Compared to the unsubstituted parent compound 2-(azetidin-3-yloxy)propanamide (CAS 1340411-35-9), which has a molecular weight of 144.17 g/mol and higher aqueous solubility, the N-isopentyl derivative (MW 214.30 g/mol) gains lipophilic character while preserving a favorable hydrogen-bonding capacity . This donor/acceptor ratio is identical to other N-alkyl analogs, but the isopentyl chain's shape influences crystal lattice energy and thus melting point, which directly affects formulation stability and solubility in standard assay buffers.

Solubility Crystal packing Formulation

Metabolic Stability Inference: Isopentyl Branching vs. N-Propyl and N-Propargyl Analogs

The isopentyl group contains a tertiary carbon at the branching point, which is inherently less susceptible to cytochrome P450-mediated ω-oxidation compared to straight-chain alkyl groups (e.g., N-propyl) or unsaturated chains (N-propargyl) that can undergo bioactivation. While direct microsomal stability data for the target compound are not publicly available, class-level knowledge of alkyl amine metabolism supports that β-branched N-alkyl groups generally exhibit improved metabolic stability relative to unbranched analogs .

Metabolic stability CYP450 oxidation In vitro half-life

Application Scenarios for 2-(Azetidin-3-yloxy)-N-isopentylpropanamide in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization for Selective Orexin-1 Receptor Antagonists

The compound serves as a promising starting point for medicinal chemistry campaigns targeting orexin-1 receptor (OX1R) antagonism. Its moderate LogP (0.72) and favorable hydrogen-bonding profile make it suitable for systematic SAR exploration, where the isopentyl chain can be further diversified to enhance potency and selectivity over OX2R. The azetidine ether linkage provides a rigid scaffold that reduces entropic penalties upon binding, a feature valued in fragment-based drug design [1].

In Vivo Proof-of-Concept Studies for Sleep Disorders

Based on class-level evidence that azetidine amides act as CNS-penetrant orexin antagonists, this compound can be advanced to rodent sleep-wake EEG studies to evaluate its efficacy in promoting sleep onset and maintenance. The predicted metabolic stability of the isopentyl group supports oral dosing regimens, while the balanced LogP suggests adequate brain exposure without excessive accumulation .

Chemical Probe for Orexin System Biology

Researchers investigating the role of orexin signaling in feeding behavior, addiction, or stress responses can employ this compound as a chemical probe. Its structural distinction from dual orexin receptor antagonists (DORAs) like suvorexant—which contain different core scaffolds—makes it a valuable tool for dissecting OX1R-specific versus pan-orexin pharmacology. The compound's purity (98%) and well-characterized analytical profile ensure reproducible results across independent laboratories .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Azetidine-Based CNS Drugs

The compound's calculated physicochemical properties (LogP 0.72, MW 214.30, Fsp3 0.91) place it within favorable CNS drug space. It can be used as a model substrate to establish in vitro–in vivo correlation (IVIVC) models for azetidine-containing compounds. Its high fraction of sp3-hybridized carbons (Fsp3 = 0.91) correlates with improved clinical success rates, making it an attractive benchmark for computational ADME prediction validation .

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)-N-isopentylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.